2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-7-8(11-5)3-6(4-10-7)9(12)13/h2-4,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBZMNCJUSNWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219272 | |
| Record name | 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-15-5 | |
| Record name | 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
It appears that the primary application of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid and its derivatives lies in their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various types of tumors .
Scientific Research Applications
- FGFR Inhibition: 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, have demonstrated activity against FGFR1, 2, and 3 . Compound 4h, a specific derivative, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively .
- Anti-tumor Activity: In vitro studies have shown that compound 4h can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of these cells .
Data Table
| Compound | Target | IC50 (nM) | Effect on 4T1 Cells |
|---|---|---|---|
| 4h (1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1 | 7 | Inhibits proliferation, induces apoptosis |
| FGFR2 | 9 | Inhibits migration and invasion | |
| FGFR3 | 25 | ||
| FGFR4 | 712 |
Case Studies
While specific case studies directly involving this compound are not detailed in the provided search results, the related research on 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs suggests a potential avenue for cancer therapy . The development of compound 4h as a lead compound with low molecular weight indicates its suitability for further optimization in cancer treatment research .
Mechanism of Action
The mechanism of action of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. This interaction can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pyrrolo[3,2-b]pyridine core can be modified at various positions to alter physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Pyrrolo[3,2-b]pyridine Derivatives
Key Observations:
- Substituent Position : The position of the methyl or carboxylic acid group significantly impacts reactivity and target binding. For example, 6-carboxylic acid derivatives (e.g., 2-methyl and 1-methyl isomers) are more polar than 2-carboxylic acid analogues .
- Functional Groups : Halogenation (Cl, Br) increases molecular weight and lipophilicity, which can enhance membrane permeability . Methoxy groups improve aqueous solubility but may reduce metabolic stability .
Key Findings:
- Synthetic Yields : Analogues like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are synthesized in moderate yields (71%), suggesting feasible scalability for related compounds .
- Safety Profiles : Methoxy-substituted derivatives may pose mild hazards (e.g., skin irritation), necessitating careful handling .
Biological Activity
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS No. 112766-32-2) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. For instance, one method utilizes cesium carbonate in N,N-dimethylformamide (DMF) at room temperature, yielding the compound with a 67% efficiency after purification by flash column chromatography .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrrole derivatives, including this compound. In vitro assays demonstrated that certain derivatives exhibit significant inhibition of cyclooxygenase-2 (COX-2) activity. For example, compounds structurally similar to this pyrrole derivative showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating promising anti-inflammatory activity .
Kinase Inhibition
Research has also indicated that pyrrole derivatives can act as inhibitors of specific kinases. Notably, compounds related to this compound have been studied for their ability to inhibit SGK-1 kinase activity. This inhibition may have therapeutic implications for diseases associated with SGK-1 dysregulation, such as renal and cardiovascular disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Substituents on the pyrrole ring and carboxylic acid group can significantly alter potency and selectivity against biological targets. For instance, modifications that enhance hydrophobic interactions or improve metabolic stability have been shown to increase biological efficacy in preclinical models .
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various pyrrole derivatives, this compound exhibited a notable reduction in carrageenan-induced paw edema in rats. The compound's effectiveness was assessed through histological analysis and cytokine profiling, revealing a decrease in pro-inflammatory markers compared to untreated controls.
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibition of SGK-1 kinase by pyrrole derivatives. In vitro assays demonstrated that this compound inhibited SGK-1 activity with an IC50 value indicating moderate efficacy. This suggests potential applications in treating conditions linked to SGK-1 dysregulation.
Data Table: Summary of Biological Activities
Q & A
What are the common synthetic routes for 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization or condensation reactions. A widely used approach is the reaction of 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid as a solvent) . For optimization:
- Temperature control: Higher temperatures (e.g., 378 K) in dichlorobenzene with AlCl₃ catalysis can enhance cyclization efficiency .
- Solvent selection: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Catalyst screening: Lewis acids like AlCl₃ or Brønsted acids (e.g., H₂SO₄) can accelerate ring closure.
Yields >70% are achievable with rigorous purification (e.g., recrystallization from ethanol) .
How do structural modifications at the 2-methyl or carboxylic acid positions influence the compound’s biological activity?
Level: Advanced
Methodological Answer:
Substituent effects are critical for activity modulation:
- 2-Methyl group: Enhances hydrophobic interactions in binding pockets, as seen in analogs with antitumor activity (e.g., 4-(6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid, which showed 92% yield and NMR-confirmed stability) .
- Carboxylic acid moiety: Acts as a hydrogen-bond donor; esterification (e.g., methyl ester derivatives) can improve membrane permeability but may reduce target affinity .
Data Insight:
| Derivative | Substituent | Biological Activity | Reference |
|---|---|---|---|
| 276 | 6-Trifluoromethyl | Antitumor (IC₅₀ < 1 µM) | |
| 283 | 3-Methyl-pyrazolo | Antiviral (NMR-confirmed) |
What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: Key for regiochemical confirmation. For example, the methyl group at position 2 appears as a singlet near δ 2.33 ppm in DMSO-d₆, while aromatic protons resonate between δ 7.14–8.20 ppm .
- Mass Spectrometry (ESI-MS): Provides molecular ion confirmation (e.g., m/z 309.9 for the parent ion) .
- X-ray Crystallography: Resolves ambiguities in stereochemistry, as demonstrated for related pyrrolo-pyridine derivatives with C–H⋯π interactions .
How can researchers address contradictions in reported synthetic yields for pyrrolo-pyridine derivatives?
Level: Advanced
Methodological Answer:
Yield discrepancies often arise from:
- Reaction scale: Milligram-scale reactions (e.g., 250 mg) may show lower yields due to inefficient mixing vs. gram-scale .
- Purification methods: Column chromatography vs. recrystallization (e.g., 73% yield achieved via ethanol recrystallization vs. 60% with crude use) .
- Catalyst purity: Commercial AlCl₃ (97% purity) may introduce side reactions vs. freshly distilled catalysts .
Recommendation: Replicate conditions from high-yield protocols (e.g., 94% yield for 283 using Procedure F1) .
What computational tools are suitable for predicting the binding affinity of this compound to biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking (AutoDock/Vina): Model interactions with enzymes like kinases or GPCRs. Use the carboxylic acid group as an anchor for hydrogen bonding.
- QSAR Models: Train datasets using analogs (e.g., 276 and 283) with reported bioactivity .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the methyl group on reactivity .
How does the presence of electron-withdrawing groups (EWGs) on the pyrrolo-pyridine core affect stability and reactivity?
Level: Advanced
Methodological Answer:
- Stability: EWGs (e.g., -CF₃) increase resistance to oxidation but may reduce solubility. For example, 6-(trifluoromethyl) derivatives show enhanced thermal stability (mp > 150°C) .
- Reactivity: EWGs activate the core for nucleophilic substitution at position 3 or 5, enabling further functionalization (e.g., amide coupling via Procedure F1) .
Case Study: 4-Chloro derivatives (e.g., BP 4720) undergo SNAr reactions with amines, yielding bioactive amides .
What strategies are recommended for scaling up synthesis while maintaining regioselectivity?
Level: Advanced
Methodological Answer:
- Flow Chemistry: Continuous processing minimizes side reactions (e.g., dimerization) observed in batch reactors .
- Microwave Assistance: Reduces reaction time (e.g., from 5 h to 30 min) for cyclization steps .
- In situ Monitoring: Use FTIR (e.g., Shimadzu FTIR-8400S) to track intermediate formation and adjust conditions dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
